molecular formula C10H8N2O2 B040213 4-Nitro-1-naphthylamine CAS No. 776-34-1

4-Nitro-1-naphthylamine

Cat. No. B040213
CAS RN: 776-34-1
M. Wt: 188.18 g/mol
InChI Key: BVPJPRYNQHAOPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A modified synthesis method for 4-nitro-1-naphthylamine, which serves as a raw material for N-acety1this compound, has been developed. This improved method is more suitable for industrial purposes compared to the original method, offering a more efficient and scalable approach (Minoru et al., 2012).

Molecular Structure Analysis

  • The molecular structure of naphthalen-1-yl-(4-mtro-benzylidene)-amine, a related compound, has been determined, providing insights into the structural characteristics of similar naphthylamine derivatives (P. Wen, 2005).

Chemical Reactions and Properties

  • This compound and related compounds participate in a variety of chemical reactions, leading to the formation of various derivatives and products with unique properties. For example, the nitrosation of N-monosubstituted 1-naphthylamines leads to the formation of N-monosubstituted 4-nitroso-1-naphthylamine derivatives (A. Kanitz & H. Hartmann, 1996).

Physical Properties Analysis

  • The physical properties of this compound and its derivatives can be studied through various analytical techniques, including NMR, IR, and mass spectrometry, as demonstrated in studies of related Schiff base compounds (Elias E. Elemike, H. Nwankwo, & D. Onwudiwe, 2018).

Chemical Properties Analysis

  • The chemical properties of this compound, such as its reactivity and interaction with other compounds, are key to understanding its potential applications. For instance, the reaction of 1-nitroso-2-naphthol with enamines, a related process, offers insights into the behavior of nitroso compounds in chemical synthesis (J. Lewis, P. Myers, & J. Ormerod, 1973).

Scientific Research Applications

  • Polymerization Kinetics : 4-Nitro-1-naphthylamine improves the polymerization activity of 4-nitroaniline, achieving high conversion rates. This is significant for the synthesis of certain polymers (Rodríguez, García‐Moreno, García, & Sastre, 2000).

  • Dye Production : It is used in the production of deep blue dyes for synthetic polymer fibers, offering good light and sublimation fastness (Peters & Sener, 1987).

  • Carcinogenesis Research : Active metabolites of naphthylamines, including this compound, generate hydrogen peroxide and superoxide anion. This suggests a role for free radicals in aromatic amine carcinogenesis (Nakayama, Kimura, Kodama, & Nagata, 1983).

  • Photosensitive Polymers : A more efficient synthesis method for this compound has been developed, improving yield and reaction conditions for photosensitive polymers (Minoru, Tsuda, Nishikubo, & Oikawa, 2012).

  • Water Sample Analysis : This compound is significant in preconcentrating and determining 1-naphthylamine in water samples, providing valuable information for toxicological studies (Guzmán Mar et al., 2006).

  • Antibacterial and Antifungal Properties : Naphthylamine derivatives with nitronaphthylamine substituents exhibit antibacterial and antifungal properties, comparable to some existing antibiotics (Petrikaitė, Tarasevičius, & Pavilonis, 2011).

  • Toxicity and Safety : Studies on the metabolic conversion of nitronaphthalenes to amines highlight the potential carcinogenic nature of 2-naphthylamine, suggesting minimal human exposure to this nitro compound (Johnson & Cornish, 1978).

Safety and Hazards

4-Nitro-1-naphthylamine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

4-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPJPRYNQHAOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228263
Record name 1-Naphthylamine, 4-nitro-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

776-34-1
Record name 1-Amino-4-nitronaphthalene
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Record name 1-Naphthylamine, 4-nitro-
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Record name 4-Nitro-1-naphthylamine
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Record name 1-Naphthylamine, 4-nitro-
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Record name 4-nitro-1-naphthylamine
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Synthesis routes and methods

Procedure details

3.5 g of 1-nitronaphthalene and 3.3 g of N,N-tetramethylenethiocarbamoylsulphenamide, dissolved in 15 ml of dimethyl sulphoxide, are added dropwise to a vigorously stirred suspension of 6 g of potassium hydroxide in 50 ml of dimethyl sulphoxide, the temperature being kept at 20° to 25° C. When the addition has ended the mixture is stirred for a further 60 minutes, poured into 400 ml of a saturated aqueous ammonium chloride solution and extracted with methylene chloride. After drying and removing the solvent, 4-nitro-1-naphthylamine is obtained with a melting point of 190° to 192° C. The yield is 2.9 g (77%). 1Nitro-2-napthylamine is additionally obtained in a yield of about 2%.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-tetramethylenethiocarbamoylsulphenamide
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 4-Nitro-1-naphthylamine?

A1: this compound consists of a naphthalene ring system with a nitro group (-NO2) substituted at the 4th position and an amino group (-NH2) at the 1st position. [, ]

Q2: What is the primary use of this compound in scientific research?

A2: this compound serves as a precursor for the synthesis of N-acetyl-4-nitro-1-naphthylamine. [] This derivative has shown significant potential as a spectral sensitizer for photosensitive polymers, particularly poly(vinyl cinnamate), which is important in photoresist technologies. [, , ]

Q3: Has this compound been investigated for its biological activity?

A4: While not directly explored in the provided research, this compound serves as a building block for thiazolidinone derivatives with potential antimicrobial properties. [] Researchers found that incorporating the nitro and naphthylamine groups into the thiazolidinone structure yielded compounds exhibiting activity against various bacterial and fungal strains. [] This finding suggests that this compound itself might possess inherent biological activity, but further research is needed to confirm this hypothesis.

Q4: Are there any studies on the excited-state dynamics of this compound?

A5: Yes, research using femtosecond fluorescence up-conversion and transient absorption techniques has investigated the excited-state dynamics of this compound in various solvents. [] The studies revealed that the molecule undergoes ultrafast fluorescence decay, indicating highly efficient S1 decay channels. [] Interestingly, the excited-state evolution showed strong solvent dependence, with different decay pathways observed in polar and nonpolar solvents. []

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